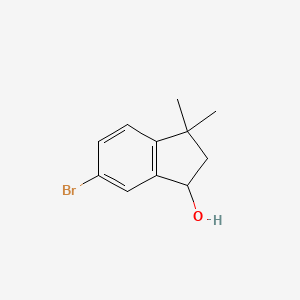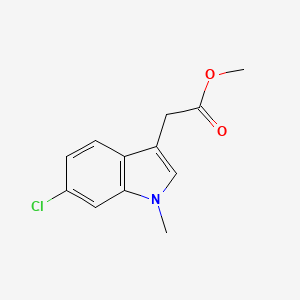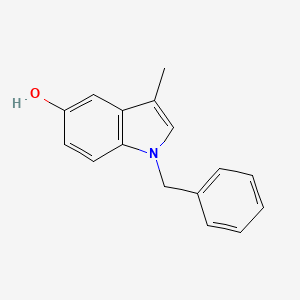![molecular formula C12H22N2O3 B11869575 4-(3-Methoxypropyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11869575.png)
4-(3-Methoxypropyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methoxypropyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a spirocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a spirocyclic framework that includes an oxa-diazaspiro ring system, which contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxypropyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one typically involves the reaction of appropriate aldehydes and amines under controlled conditions. One common method involves the use of ammonia and aldehyde compounds, which are reacted under specific conditions to form the desired spirocyclic structure . The reaction conditions can be adjusted based on the specific requirements of the synthesis, including temperature, solvent, and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process often includes multiple steps, such as the formation of intermediate compounds, followed by cyclization to form the spirocyclic core. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxypropyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized spirocyclic derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
4-(3-Methoxypropyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-(3-Methoxypropyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(3-Methoxypropyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one include other spirocyclic compounds with analogous structures, such as:
- 1,4-Diazaspiro[5.5]undecan-3-one
- 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives
- Spiro[5.5]undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings .
Uniqueness
The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H22N2O3 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
4-(3-methoxypropyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one |
InChI |
InChI=1S/C12H22N2O3/c1-16-8-2-7-14-10-12(17-9-11(14)15)3-5-13-6-4-12/h13H,2-10H2,1H3 |
InChI Key |
FYYWTQWLZLFHAK-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1CC2(CCNCC2)OCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11869495.png)



![2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine](/img/structure/B11869527.png)







![6-Methoxy-3-phenyl-3H-imidazo[4,5-B]pyridin-5-OL](/img/structure/B11869574.png)
![2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B11869579.png)
